molecular formula C14H10ClFN2O B5752859 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamide

3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamide

Cat. No. B5752859
M. Wt: 276.69 g/mol
InChI Key: AVYUVLHWLSMEJX-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamide, also known as CF3-Pyridinyl-acrylamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides, which are widely used in the pharmaceutical industry for their ability to inhibit enzymes and modulate biological pathways.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have inhibitory effects on several enzymes, including protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide involves its ability to inhibit the activity of protein kinase CK2. This leads to the modulation of various cellular processes that are regulated by CK2, such as the cell cycle, DNA repair, and apoptosis. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been shown to induce autophagy, a process by which cells degrade and recycle their own components, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been found to have several biochemical and physiological effects on cells. It has been shown to inhibit the activity of CK2, leading to the modulation of various cellular processes. 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has also been found to induce autophagy, leading to cell death in cancer cells. In addition, 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide is its ability to inhibit the activity of CK2, which is involved in the regulation of various cellular processes. This makes it a promising candidate for cancer therapy. However, one of the limitations of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide is its low solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide. One of the directions is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to study its effects on other enzymes and biological pathways, which could lead to the discovery of new therapeutic applications. Finally, the study of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide in combination with other drugs could lead to the development of more effective cancer therapies.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide involves a multi-step process that starts with the reaction of 2-chloro-6-fluoroaniline with 3-pyridinecarboxaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The final step involves the reaction of the amine with acryloyl chloride in the presence of a base to form 3-(2-chloro-6-fluorophenyl)-N-3-pyridinylacrylamidel-acrylamide. The overall yield of this synthesis method is around 50%.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-pyridin-3-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O/c15-12-4-1-5-13(16)11(12)6-7-14(19)18-10-3-2-8-17-9-10/h1-9H,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYUVLHWLSMEJX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196538
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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